
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
説明
“3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C5H8N2O2S . It is a member of the thiadiazine class of compounds, which are heterocyclic compounds containing a ring structure made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . The first synthesis of this compound was reported using sulfamide with alpha and beta diketones . More recently, derivatives of 1,2,6-thiadiazine-1,1-dioxide have been synthesized which possess various biological activities .Molecular Structure Analysis
The molecular structure of this compound has been determined by single crystal X-ray diffraction . The compound crystallizes in a monoclinic Sohncke space group with cell values of a = 18.3096 (11) Å, b = 7.4858 (5) Å, c = 14.1452 (10) Å, β = 90.176 (2)° and with Z = 4 . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring .科学的研究の応用
Chemical Structure and Reactivity
3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been a subject of structural analysis, which revealed that it forms crystalline structures in the monoclinic system. This compound exhibits interesting reactivity patterns, such as its reaction with PCI5 in chloroform, resulting in a product where the S(VI) atom is positioned out of the plane of the π-delocalized NCCCN unit (Chivers, Li, & Parvez, 1998).
Synthesis and Hydrolysis Reactions
The synthesis and hydrolysis reactions of this compound and its derivatives have been widely studied. For example, 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides exhibit rotational conformations stabilized by hydrogen bonds. These conformations and their stability were explored using NMR spectroscopy and molecular orbital calculations (Alkorta, García-Gómez, Paz, Jimeno, & Arán, 1996).
Potential Antimicrobial Applications
Compounds derived from this compound have been investigated for their antimicrobial properties. For instance, novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)
benzamides were synthesized and demonstrated promising activity against bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential use in antimicrobial therapies (Bhatt, Vyas, Nimavat, Govender, Kruger, Maguire, & Bhatt, 2013).
Applications in Nucleoside Synthesis
The compound has been utilized in the preparation of nucleoside analogs. Alkyl and glycosyl derivatives of 3,5-diamino-4H-1,2,6-thiadiazine 1,1-dioxide were prepared, demonstrating its potential in synthesizing purine and pyrimidine nucleosides, which are crucial components in genetic material (P. F. R. and, & Stud, 1981).
Antiparasitic Activity
Additionally, derivatives of 3,5-diamino-1,2,6-thiadiazine 1,1-dioxide have been synthesized and evaluated for their antiparasitic activity. This research extends the potential medicinal applications of these compounds, indicating their role in developing treatments for parasitic infections (Arán, Bielsa, Goya, Ochoa, Páez, Stud, Contreras, Escario, Jimenez, & Duran, 1986).
Role in Generating Sulfene Compounds
The compound has been involved in studies for generating sulfene, a reactive sulfur species. This highlights its role in advanced synthetic chemistry, contributing to the formation of diverse chemical structures (Prajapati, Singh, Mahajan, & Sandhu, 1993).
将来の方向性
The future directions for research on 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide could include further exploration of its synthesis, characterization, and biological activities. In particular, the development of new bioactive agents based on this heterocycle could be a promising area of research .
作用機序
Target of Action
Related compounds in the benzothiadiazine-1,1-dioxide family have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that the functional groups attached to the ring structure of benzothiadiazine-1,1-dioxide compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring has been reported to yield active compounds .
Biochemical Pathways
Related benzothiadiazine-1,1-dioxide compounds have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Related benzothiadiazine-1,1-dioxide compounds have been reported to exhibit a variety of therapeutic activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
生化学分析
Biochemical Properties
3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit antifungal, antimicrobial, and antiviral activities . The compound interacts with enzymes such as aldose reductase, where it acts as an inhibitor, thereby influencing metabolic pathways . Additionally, it has been shown to modulate the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of certain cancer cell lines by modulating signaling pathways such as PI3K/Akt . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with aldose reductase results in the inhibition of this enzyme, which plays a crucial role in the polyol pathway . Additionally, the compound can modulate receptor activity, such as AMPA receptors, by binding to their allosteric sites and enhancing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products can influence its overall activity . Long-term studies have indicated that prolonged exposure to the compound can lead to adaptive changes in cellular processes, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . This localization can influence its interaction with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-4-3-5(2)7-10(8,9)6-4/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTGKRKEDDOMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403581 | |
| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-44-9 | |
| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide be used as a building block for larger heterocyclic systems?
A1: Yes, research suggests that this compound can indeed serve as a precursor for more complex heterocyclic compounds. [] For instance, it readily reacts with formaldehyde in the presence of triethylamine to yield bisthiadiazinylmethane derivatives. [] These derivatives have been shown to undergo intriguing intramolecular cyclization reactions, forming thiadiazino[4,3-g][2,1,3]benzothiadiazine tetraoxides. [] This highlights the potential of this compound in the synthesis of novel heterocyclic structures.
Q2: What structural insights about this compound derivatives can be obtained from X-ray crystallography?
A2: X-ray diffraction analysis of a chlorinated derivative, 3,5-Dimethyl-1,4-dichloro-1,2,6-thiadiazine-1-oxide, provides valuable information about its molecular geometry. [] The study reveals that the sulfur (VI) atom is positioned out of the plane formed by the π-delocalized NCCCN unit. [] Furthermore, the average S-N bond length was determined to be 1.569(3) Å. [] Such structural details are crucial for understanding the reactivity and potential applications of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


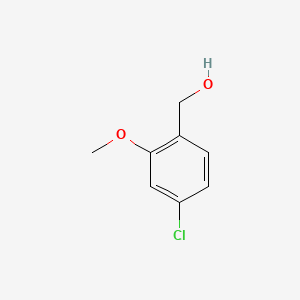
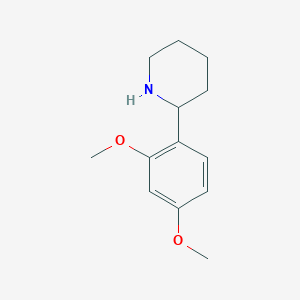
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
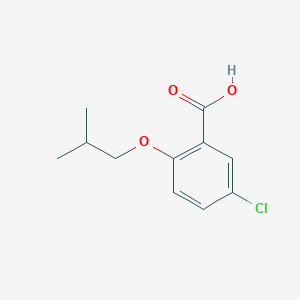


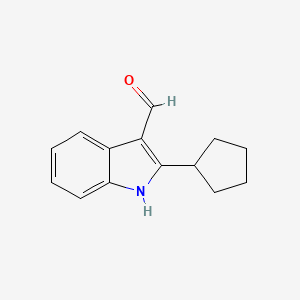

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)
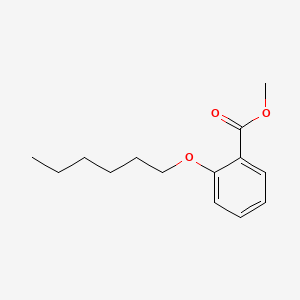
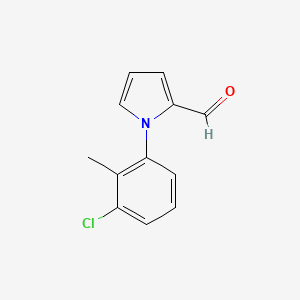
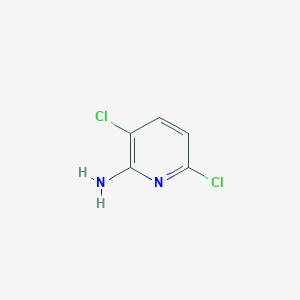
![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)

